

Independent Validation of Anticancer Agent ADG106: A Comparative Guide

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Compound of Interest

Compound Name: Anticancer agent 106

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on the anticancer agent ADG106, a CD137 agonist antibody, with its first-generation alternatives, urelumab and utomilumab. The information is compiled from preclinical and Phase 1 clinical trial data to support independent validation and further research.

Introduction to CD137 (4-1BB) Agonism in Cancer Immunotherapy

CD137, also known as 4-1BB, is a costimulatory receptor expressed on activated T cells and natural killer (NK) cells.^{[1][2]} Agonistic antibodies targeting CD137 aim to enhance anti-tumor immunity by stimulating the proliferation and effector functions of these immune cells.^{[1][2][3]} This approach has been a focus of cancer immunotherapy, leading to the development of several monoclonal antibodies.

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 IgG4 monoclonal antibody. It is designed to have a balanced safety and efficacy profile, addressing the limitations of earlier CD137 agonists.

Comparative Analysis of CD137 Agonist Antibodies

This guide focuses on comparing ADG106 with two first-generation anti-CD137 antibodies:

- Urelumab (BMS-663513): A fully human IgG4 agonistic antibody. Its clinical development was hampered by dose-limiting hepatotoxicity.
- Utomilumab (PF-05082566): A fully human IgG2 agonistic antibody. It demonstrated a more favorable safety profile but showed limited single-agent efficacy in clinical trials.

Quantitative Data Summary

The following tables summarize the key preclinical and clinical findings for ADG106, urelumab, and utomilumab based on published data.

Table 1: Preclinical Efficacy

| Parameter | ADG106 | Urelumab | Utomilumab |
|--|---|---|---|
| Mechanism of Action | Ligand-blocking CD137 agonist, FcγRIIB-mediated crosslinking | Non-ligand-blocking CD137 agonist | Ligand-competing CD137 agonist |
| In vitro NF-κB Activation | Strong agonistic activity with FcγRIIB crosslinking, stronger than utomilumab, comparable to urelumab | Strong agonistic activity | Weaker agonistic activity compared to urelumab and ADG106 |
| In vitro T-cell Proliferation & IFN-γ Secretion | Enhances T-cell activation and IFN-γ secretion | Enhances T-cell survival and IFN-γ production | Induces T-cell proliferation and cytokine production |
| In vivo Tumor Growth Inhibition (Syngeneic Models) | Significant, dose-dependent tumor growth inhibition in H22 liver, CT26 colon, and EMT6 breast cancer models | Slows tumor growth in humanized mouse models | Limited single-agent efficacy in some preclinical models |
| Preclinical Safety (Liver Toxicity) | No significant increase in ALT/AST levels or immune cell infiltration in the liver in mice | Dose-dependent hepatotoxicity observed in clinical trials | Generally well-tolerated in preclinical models |

Table 2: Phase 1 Clinical Trial Data

| Parameter | ADG106 | Urelumab | Utomilumab |
|--|--|--|--|
| Patient Population | Advanced solid tumors and non-Hodgkin's lymphoma | Advanced solid tumors and lymphoma | Advanced solid tumors and non-Hodgkin's lymphoma |
| Dose Limiting Toxicity (DLT) | Grade 4 neutropenia at 10.0 mg/kg (in one patient, 6.3%) | Severe hepatotoxicity at doses ≥ 1 mg/kg | No DLTs reported up to 10 mg/kg |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%) | Increased AST (27%), increased ALT (27%), fatigue (24%) at doses ≥ 1 mg/kg. Fatigue (16%) and nausea (13%) at 0.1 mg/kg | Fatigue (16.4%) |
| Objective Response Rate (ORR) - Monotherapy | Not reported in initial Phase 1; disease control rate of 56% | Limited efficacy at safer doses | 3.8% in patients with advanced solid tumors |
| Disease Control Rate (DCR) - Monotherapy | 56% in a Phase 1 trial | Not explicitly reported as a primary outcome in available safety analyses. | Not explicitly reported as a primary outcome in the initial Phase 1 study. |

Experimental Protocols

NF- κ B Reporter Gene Assay (ADG106)

This assay evaluates the ability of ADG106 to activate the CD137 signaling pathway, leading to the activation of the transcription factor NF- κ B.

- Cell Lines: Human CD137-expressing Jurkat cells with an NF- κ B-luciferase reporter construct and CHO-K1 cells expressing human Fc γ RIIB are used.
- Procedure:
 - The Jurkat reporter cells are co-cultured with the Fc γ RIIB-expressing CHO-K1 cells.

- Serially diluted ADG106 or control antibody is added to the co-culture.
- The cells are incubated for 6 hours.
- Luciferase activity, indicative of NF- κ B activation, is measured using a bioluminescence assay.

T-Cell Activation Assay (ADG106)

This assay assesses the co-stimulatory activity of ADG106 on human T-cells.

- Cell Isolation: Human CD8+ T cells are isolated from healthy donors.
- Procedure:
 - A 96-well plate is pre-coated with a suboptimal concentration of anti-CD3 antibody (e.g., 1 μ g/mL).
 - Isolated CD8+ T cells are added to the wells.
 - Serially diluted ADG106 is added to the cells.
 - The cells are cultured for 96 hours.
 - T-cell proliferation is measured using a luminescent cell viability assay (e.g., CellTiter-Glo).
 - IFN- γ secretion in the supernatant is quantified by ELISA.

In Vivo Tumor Models (ADG106)

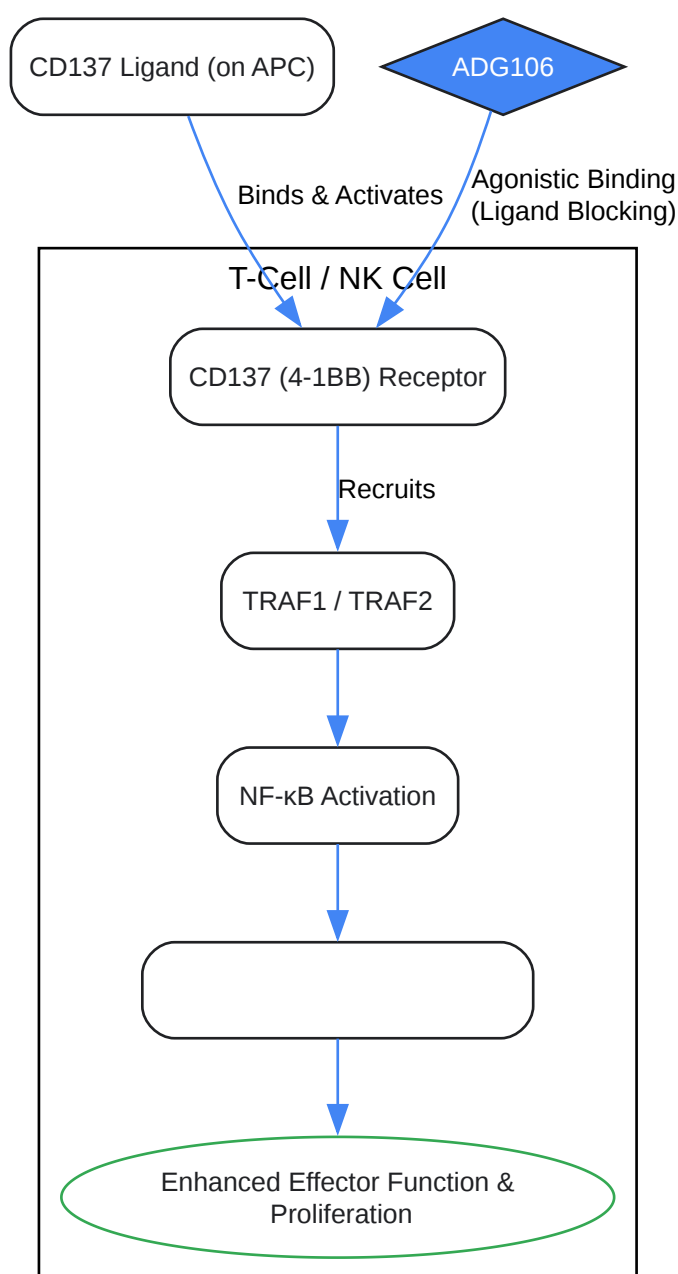
Syngeneic mouse models are used to evaluate the in vivo anti-tumor efficacy of ADG106.

- Animal Models: BALB/c or C57BL/6 mice are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma, H22 liver cancer, or EMT6 breast cancer).
- Treatment: Once tumors are established, mice are treated with ADG106, an isotype control antibody, or vehicle via intraperitoneal injection. A typical dosing schedule is twice a week for 3 weeks.

- Efficacy Assessment: Tumor volumes are measured regularly to determine the extent of tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells) by immunohistochemistry.

Visualizations

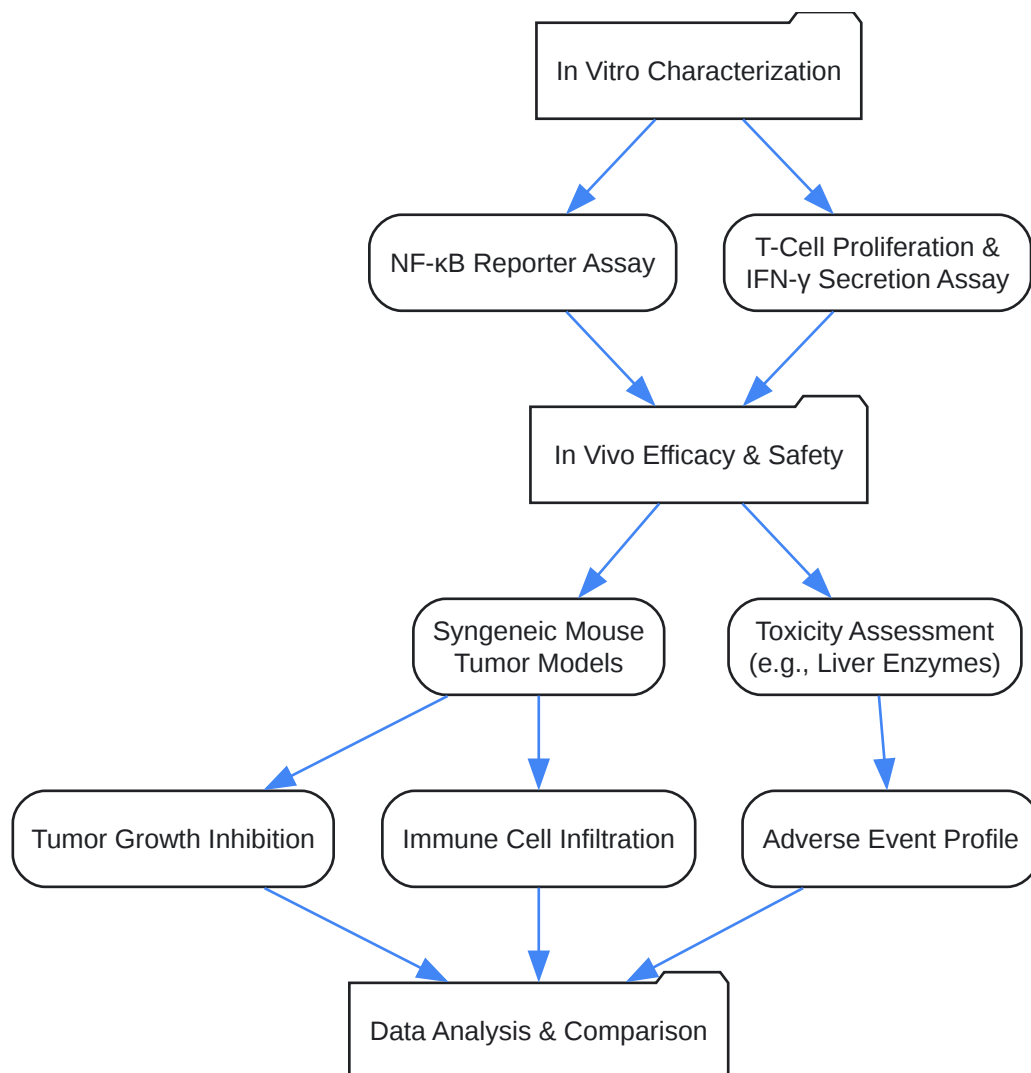
CD137 Signaling Pathway



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Caption: Simplified CD137 signaling pathway activated by its natural ligand or ADG106.

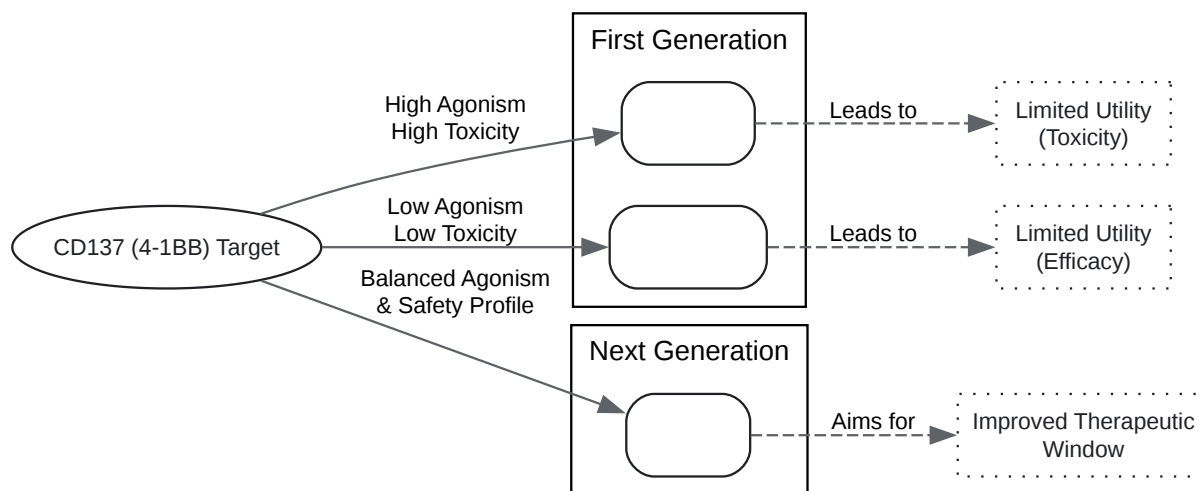
Experimental Workflow for Preclinical Evaluation



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Caption: General workflow for the preclinical validation of a CD137 agonist antibody.

Logical Relationship of CD137 Agonists



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Caption: Comparison of ADG106 with first-generation CD137 agonists.

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References

- 1. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Frontiers | CD137 (4-1BB) Signalosome: Complexity Is a Matter of TRAFs [frontiersin.org]
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